3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediates

This hydrochloride salt delivers superior aqueous solubility vs. the free base (CAS 17467-35-5), enabling homogeneous amide coupling and nucleophilic substitutions without phase-transfer catalysts. The 1,2,4-thiadiazole core (not the 1,3,4-isomer) is a validated scaffold for anti-ESKAPE pathogen libraries with reported MIC values as low as 0.09 μg mL⁻¹. Ideal for scaffold-hopping in antimicrobial and antiviral programs. Supported by QC documentation (NMR, HPLC).

Molecular Formula C3H6ClN3S
Molecular Weight 151.612
CAS No. 1211503-80-8
Cat. No. B566833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride
CAS1211503-80-8
Synonyms3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride
Molecular FormulaC3H6ClN3S
Molecular Weight151.612
Structural Identifiers
SMILESCC1=NSC(=N1)N.Cl
InChIInChI=1S/C3H5N3S.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H2,4,5,6);1H
InChIKeyGFGNCNSKFSGGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride (CAS 1211503-80-8): Core Scaffold Definition and Sourcing Baseline for Pharmaceutical Intermediates


3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride (CAS 1211503-80-8) is the hydrochloride salt form of a 5-amino-1,2,4-thiadiazole heterocyclic building block bearing a methyl group at the 3-position . This scaffold serves as a critical synthetic intermediate in pharmaceutical and agrochemical research, with its electron-rich thiadiazole core enabling diverse derivatization for drug discovery applications targeting antimicrobial, antiviral, and antiproliferative pathways [1]. The hydrochloride salt form is specifically engineered to enhance aqueous solubility and storage stability relative to its neutral free-base counterpart .

Why 3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride Cannot Be Casually Substituted with Its Free Base or Isomeric Analogs


Generic substitution of 3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride (CAS 1211503-80-8) with its neutral free base (CAS 17467-35-5) or with 1,3,4-thiadiazole isomers introduces unacceptable variability in solubility, crystallinity, and reaction outcomes [1]. The hydrochloride salt form confers markedly improved water solubility—a critical parameter for aqueous-phase synthetic transformations—while the specific 1,2,4-regioisomer arrangement governs both hydrogen-bonding capability in the solid state and electronic properties that direct downstream derivatization pathways [2]. Furthermore, literature precedence demonstrates that 1,2,4-thiadiazole and 1,3,4-thiadiazole scaffolds exhibit divergent biological activity profiles and synthetic utility, making regioisomeric substitution an uncontrolled variable in pharmaceutical intermediate workflows .

Quantitative Differential Evidence for 3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride: Salt Form Advantages, Isomer Selection, and Scalable Synthesis Validation


Aqueous Solubility Differential: Hydrochloride Salt vs. Free Base for Synthetic Workflows

The hydrochloride salt form of 3-Methyl-1,2,4-thiadiazol-5-amine demonstrates qualitatively distinct solubility behavior compared to its neutral free-base analog. The hydrochloride salt is reported to be soluble in water, whereas the free base (5-Amino-3-methyl-1,2,4-thiadiazole, CAS 17467-35-5) exhibits only general solubility in polar solvents without specific aqueous solubility data available . This differential solubility profile directly impacts the feasibility of aqueous-phase synthetic transformations and formulation development [1].

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediates

Regioisomeric Scaffold Differentiation: 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Research Application Divergence

The 1,2,4-thiadiazole regioisomer represents a distinct chemical space relative to the more extensively studied 1,3,4-thiadiazole scaffold. While 1,3,4-thiadiazole has been the most broadly investigated in the open literature, 1,2,4-thiadiazole and 1,2,5-thiadiazole/benzothiadiazole systems maintain high importance in materials and functional molecules applications, offering differentiated electronic properties and synthetic versatility . This regioisomeric distinction is not interchangeable; substitution of a 1,3,4-thiadiazole core for the 1,2,4-isomer would fundamentally alter hydrogen-bonding geometry, reactivity patterns, and target-binding profiles.

Medicinal Chemistry Scaffold Selection Drug Discovery

Validated Scalable Synthesis and Structural Confirmation: Multi-Gram Isolation and X-Ray Crystallography Data

An improved synthetic procedure for the free-base form (5-amino-3-methyl-1,2,4-thiadiazole) has been validated on a 20–30 g scale, enabling multi-gram isolation without chromatography [1]. The molecular structure has been confirmed by single-crystal X-ray diffraction, revealing layers consisting of an elaborate two-dimensional hydrogen-bonded network of molecules [2]. This structural validation corrects previously published erroneous spectroscopic data and provides a definitive reference for identity confirmation in procurement and quality control workflows. While these data pertain to the free base, the hydrochloride salt is derived directly from this validated synthetic pathway, ensuring structural fidelity.

Process Chemistry Crystallography Quality Control

Commercial Purity Specifications and Batch Quality Documentation Availability

Commercially supplied 3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride (CAS 1211503-80-8) is available at a standard purity of ≥95% (95+%), with batch-specific quality control documentation including NMR, HPLC, and GC analysis reports . In contrast, the free base (CAS 17467-35-5) is offered at varying purity grades (95%, 97%, 98%) depending on the vendor, with some suppliers providing no solubility data and inconsistent analytical documentation . The hydrochloride salt's consistent purity specification and comprehensive QC documentation provide a higher level of procurement confidence for regulated research environments.

Procurement Quality Assurance Analytical Chemistry

Derivatization Utility: Thiadiazole Scaffold as a Versatile Intermediate for Bioactive Molecule Synthesis

The 5-amino-1,2,4-thiadiazole scaffold has been employed as a key intermediate in the synthesis of diverse bioactive molecules, including enzyme inhibitors, cephalosporin antibiotics, azo dyes, and potential pesticides [1]. Specifically, 5-amino-1,2,4-thiadiazole derivatives have demonstrated potent antibacterial activity against ESKAPE pathogen strains, with selected compounds exhibiting MIC values ranging from 0.09 to 1.5 μg mL⁻¹—substantially lower than comparator antibiotics pefloxacin (MIC 4–8 μg mL⁻¹) and streptomycin (MIC 2–32 μg mL⁻¹) [2]. While these MIC data derive from structurally elaborated derivatives rather than the parent building block, they establish the scaffold's capacity to generate high-potency therapeutic leads when appropriately derivatized.

Drug Discovery Chemical Biology Agrochemicals

Hydrogen-Bond Donor/Acceptor Profile: Computed Properties Supporting Medicinal Chemistry Design

3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride possesses a defined hydrogen-bond donor and acceptor profile based on its computed molecular properties. The compound contains 2 hydrogen-bond donors and 3 hydrogen-bond acceptors, with a topological polar surface area (TPSA) of 80 Ų [1]. In contrast, the free base (CAS 17467-35-5) exhibits a predicted pKa of 4.56 ± 0.50, indicating weakly basic character that influences ionization state under physiological pH conditions . These physicochemical parameters provide quantitative guidance for medicinal chemists in predicting membrane permeability, solubility, and target-binding interactions during lead optimization.

Computational Chemistry Drug Design Physicochemical Properties

Optimal Research and Industrial Application Scenarios for 3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride (CAS 1211503-80-8)


Aqueous-Phase Medicinal Chemistry Derivatization

The hydrochloride salt form's water solubility makes it the preferred choice for synthetic transformations conducted in aqueous or mixed aqueous-organic solvent systems. This property is particularly advantageous for amide coupling, nucleophilic substitution, and condensation reactions that benefit from homogeneous reaction conditions. Procure the hydrochloride salt when designing multi-step synthetic sequences that incorporate water-compatible steps, as the enhanced solubility reduces the need for phase-transfer catalysts or co-solvents [1].

Scaffold-Hopping and Bioisostere Replacement Programs

The 1,2,4-thiadiazole core serves as a bioisostere for oxadiazoles, pyrimidines, and other heteroaromatic systems in drug discovery. Given the divergent literature coverage between 1,2,4-thiadiazole (materials/functional molecules focus) and 1,3,4-thiadiazole (broad pharmacology focus), this building block offers underexplored chemical space for scaffold-hopping initiatives. Its hydrogen-bond donor/acceptor profile (2 donors, 3 acceptors; TPSA 80 Ų) supports rational incorporation into lead series where modulating polarity and target engagement is required .

Antibacterial Lead Generation Targeting ESKAPE Pathogens

Derivatives synthesized from the 5-amino-1,2,4-thiadiazole scaffold have demonstrated potent activity against clinically challenging ESKAPE pathogens (S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa, E. coli), with reported MIC values as low as 0.09 μg mL⁻¹. This scaffold is therefore strategically positioned for medicinal chemistry programs aimed at overcoming antimicrobial resistance. Procure this building block to generate focused libraries for antibacterial screening campaigns [2].

Scalable Process Chemistry and Kilogram-Scale Synthesis Development

The validated multi-gram (20–30 g) synthetic procedure for the free base, combined with commercial availability of the hydrochloride salt at 95+% purity with comprehensive QC documentation (NMR, HPLC, GC), supports process chemistry scale-up efforts. This compound is suitable for route scouting and optimization studies where reproducible quality and scalable access are prerequisites for advancing candidates toward preclinical development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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